molecular formula C18H17N7OS B2985047 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide CAS No. 2197501-51-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2985047
CAS RN: 2197501-51-0
M. Wt: 379.44
InChI Key: UDUNTFWYHNCJJT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The cyclisation of bis-triazolyl alkanes with various amino acids produces bis-[1, 2, 4-triazolo[3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . These are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles . The cyclisation of bis-triazolyl alkanes with various amino acids produces bis-[1, 2, 4-triazolo[3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Some compounds structurally related to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide have shown significant antimicrobial and antiproliferative activities. For example, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been synthesized and tested for their antimicrobial properties (Bhuiyan et al., 2006). Additionally, compounds with similar structures have been investigated for their antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antitumor Potential

  • Related compounds have demonstrated significant antitumor activity. For instance, studies on 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which shares a part of the chemical structure, showed potent activity against various types of leukemia and melanoma in mice (Stevens et al., 1987).

Fluorescence and Antimicrobial Activities

  • Novel pyrido[2,1-b]benzothiazole derivatives, which are structurally related to the compound , have shown remarkable fluorescence properties and biological activities. These properties are crucial in medicinal chemistry for imaging and targeting purposes in drug development (Azzam et al., 2020).

Antimicrobial and Antifungal Applications

  • Another study on closely related compounds, specifically N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole, revealed moderate to good antimicrobial and antifungal activities against a range of bacteria and fungi. This indicates the potential of these compounds, including this compound, in developing new antimicrobial agents (Gilani et al., 2011).

Future Directions

The future directions in the research of similar compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is a continuous race between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice . This is prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS/c1-11-20-21-16-5-6-17(22-25(11)16)24-8-13(9-24)23(2)18(26)12-3-4-14-15(7-12)27-10-19-14/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNTFWYHNCJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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